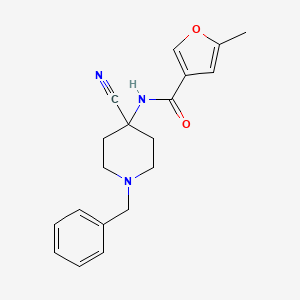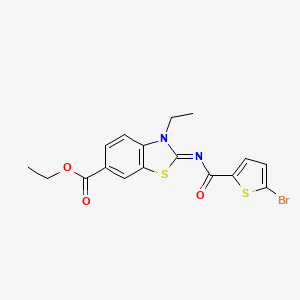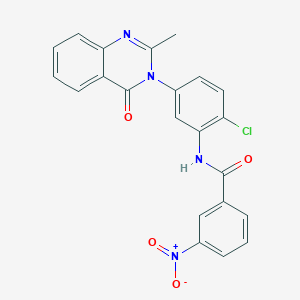
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide, also known as BCF, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of piperidine compounds and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Wirkmechanismus
The exact mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is not fully understood. However, it is believed that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been shown to enhance the activity of GABAergic neurotransmission, which is associated with its anticonvulsant and anxiolytic effects. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to interact with the opioid system, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with inflammation. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage. In animal models, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been shown to reduce pain sensitivity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is complex and requires several steps, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. One area of interest is the development of new derivatives of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide and its potential therapeutic applications. Finally, studies investigating the safety and toxicity of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with benzyl cyanide in the presence of potassium carbonate to form N-(1-benzyl-4-cyanopiperidin-4-yl)acetamide. This intermediate is then reacted with furfurylamine in the presence of acetic acid to produce N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. The yield of this process is reported to be around 45%.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to have a positive effect on learning and memory in animal models. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-11-17(13-24-15)18(23)21-19(14-20)7-9-22(10-8-19)12-16-5-3-2-4-6-16/h2-6,11,13H,7-10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORVCHHYSTSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2789737.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)
![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)


![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2789744.png)
![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![2-Chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]propanamide](/img/structure/B2789755.png)